
Chloroethane
Overview
Description
Chloroethane (C₂H₅Cl), also known as ethyl chloride, is a volatile chlorinated hydrocarbon with a molecular weight of 64.51 g/mol. It is a colorless gas at room temperature with a boiling point of 12.3°C and a flash point of −50°C, making it highly flammable . Its dipole moment is 2.06 D, reflecting moderate polarity . Historically, this compound has been used as a topical anesthetic, refrigerant, and intermediate in organic synthesis (e.g., tetraethyllead production) . Modern applications include its role in pharmaceutical research and as a solvent .
This compound is metabolized via two pathways: cytochrome P-450 oxidation (yielding acetaldehyde) and glutathione conjugation, with the latter dominating at high exposures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethane can be synthesized through several methods:
Ethanol and Hydrochloric Acid Reaction: This method involves the reaction of ethanol with hydrochloric acid, producing this compound and water. [ \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} + \text{H}_2\text{O} ]
Ethylene and Hydrogen Chloride Reaction: Ethylene reacts with hydrogen chloride in the presence of a catalyst such as aluminum chloride at temperatures between 130°C and 250°C. [ \text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene with hydrogen chloride. This process is favored due to its economic efficiency and higher yield. The reaction is carried out in a continuous process using a fixed-bed reactor filled with a catalyst such as zinc chloride or aluminum chloride .
Chemical Reactions Analysis
Chloroethane undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reaction with sodium hydroxide produces ethanol. [ \text{C}_2\text{H}_5\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaCl} ]
Elimination Reactions: When heated with alcoholic potassium hydroxide, this compound undergoes dehydrohalogenation to form ethylene. [ \text{C}_2\text{H}_5\text{Cl} + \text{KOH} \rightarrow \text{C}_2\text{H}_4 + \text{KCl} + \text{H}_2\text{O} ]
Oxidation Reactions: this compound can be oxidized to produce acetaldehyde and acetic acid under specific conditions.
Scientific Research Applications
Chemical Synthesis
Ethylating Agent
Chloroethane is widely used as an ethylating agent in organic synthesis. It reacts with aluminum to produce ethylaluminum sesquichloride, which serves as a precursor for various organoaluminum compounds utilized in polymer production . Additionally, it is employed in the conversion of cellulose to ethylcellulose, a thickening agent used in paints and cosmetics .
Production of Dyes and Pharmaceuticals
this compound is integral in the manufacture of dyes and pharmaceuticals. Its role as a solvent facilitates chemical reactions necessary for synthesizing complex organic molecules .
Medical Applications
Topical Anesthetic
Due to its low boiling point, this compound can be applied topically to produce rapid cooling effects. This property allows it to act as a mild anesthetic during medical procedures such as removing splinters or incising abscesses . It was historically used to induce general anesthesia before transitioning to other anesthetics like diethyl ether .
Diagnostic Tool in Dentistry
In dental practice, this compound is utilized to diagnose "dead teeth." A small amount is applied to the tooth; if the pulp is alive, the patient experiences discomfort that subsides upon removal of the application .
Environmental Applications
Remediation of Contaminated Sites
this compound has been studied for its potential in environmental remediation technologies, particularly for treating dense non-aqueous phase liquids (DNAPLs) in contaminated groundwater systems . Its volatility aids in the vapor extraction processes used to remediate sites contaminated with chlorinated solvents.
Historical Context and Current Trends
Historically, this compound was extensively used in producing tetraethyl lead (TEL), an anti-knock additive for gasoline. However, this application has diminished significantly due to regulatory changes aimed at reducing lead exposure in the environment . The decline in TEL usage has led to a reduced demand for this compound.
Toxicological Considerations
This compound's applications are accompanied by health risks. Studies have indicated potential carcinogenic effects based on animal models, where inhalation exposure resulted in increased incidences of tumors . The U.S. Environmental Protection Agency has not classified this compound as a carcinogen but acknowledges its toxicological profile necessitates careful handling due to flammability and potential health impacts from exposure .
Data Summary
Application Area | Specific Uses | Health Risks |
---|---|---|
Chemical Synthesis | Ethylating agent, production of ethyl cellulose | Potential carcinogenic effects |
Medical Applications | Topical anesthetic, dental diagnostics | Inhalation risks |
Environmental Remediation | Treatment of DNAPLs | Volatile organic compound concerns |
Historical Use | Production of tetraethyl lead | Decreased due to regulatory changes |
Mechanism of Action
Chloroethane exerts its effects primarily through its action as a local anesthetic. It works by inhibiting the propagation of nerve signals, thereby numbing the area of application. This is achieved by decreasing the excitability of nerve tissues and altering the activity of ion channels involved in action potentials .
Comparison with Similar Compounds
Comparison with Similar Chlorinated Ethanes
Physical and Chemical Properties
Table 1 compares key properties of chloroethane with its chlorinated analogs:
Key Observations :
- Volatility : this compound’s low boiling point makes it more volatile than its analogs, influencing its environmental persistence and adsorption behavior .
- Polarity : Higher dipole moments in this compound and 1,1,2-trithis compound correlate with stronger intermolecular interactions .
- Flammability: this compound’s extreme flammability contrasts with non-flammable trichloroethanes, impacting safety protocols .
Reactivity and Metabolic Pathways
- Reaction with Chlorine Atoms : this compound reacts with Cl atoms at a rate constant of $ k = 4.91 \times 10^{-12} \, T^{0.47} \, \exp(-82/T) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, slower than 1,1-dithis compound due to steric and electronic effects .
- Metabolism: this compound undergoes glutathione conjugation (GST pathway) and CYP2E1 oxidation, producing acetaldehyde—a suspected carcinogen. In contrast, 1,1,1-trithis compound is primarily oxidized to trichloroethanol, which is less genotoxic .
Toxicity and Carcinogenicity
- 1,2-Dithis compound: A potent genotoxic carcinogen, inducing liver and lung tumors in rodents via DNA alkylation .
Regulatory Stances :
- NIOSH recommends treating 1,2-dithis compound and 1,1,2-trithis compound as human carcinogens, while this compound is monitored due to inconsistent evidence .
- The EPA classifies this compound as a low-potency carcinogen, contrasting with NIOSH’s caution .
Environmental Fate and Degradation
- This compound : High volatility leads to rapid atmospheric dispersion, with a half-life of ~40 days via hydroxyl radical oxidation .
- 1,1,1-Trithis compound : Persistent in groundwater due to low biodegradability, whereas 1,2-dithis compound degrades faster via hydrolytic dechlorination .
Analytical Methods
Biological Activity
Chloroethane, also known as ethyl chloride, is a colorless gas with a sweet odor, commonly used as a solvent and in the production of other chemicals. Its biological activity has been extensively studied, particularly concerning its toxicity and potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound (CAS number 75-00-3) is primarily encountered through inhalation, although it can also be absorbed via dermal contact and ingestion. Its volatility allows for rapid absorption in humans and animals, with approximately 30% of inhaled this compound exhaled within one hour . The compound undergoes metabolic processes primarily in the liver, where it is oxidatively dechlorinated to form acetaldehyde, a process that involves cytochrome P450 enzymes .
Toxicological Profile
Health Effects
this compound's biological activity manifests in various health effects, particularly affecting the neurological, reproductive, and developmental systems. Key findings include:
- Neurological Effects : Inhalation exposure has been linked to neurological impairment. Studies suggest that this compound may cause symptoms consistent with central nervous system depression .
- Reproductive Effects : Animal studies indicate potential reproductive toxicity; however, these effects remain classified as uncharacterized due to inconsistent findings across studies .
- Developmental Effects : Significant evidence points to developmental toxicity in animal models, particularly concerning skeletal malformations in offspring following maternal exposure during pregnancy .
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on limited evidence from animal studies. Notably, a study involving Fischer 344 rats and B6C3F1 mice revealed increased incidences of skin tumors and rare glial cell tumors after prolonged exposure .
Table 1: Summary of Carcinogenicity Studies
Study Type | Species | Exposure Duration | Tumor Incidence |
---|---|---|---|
Long-term Inhalation | Fischer Rats | 102 weeks | Skin tumors: 9/50 treated vs. 4/50 control |
Long-term Inhalation | B6C3F1 Mice | 102 weeks | Glial cell tumors: 3/50 treated |
Short-term Inhalation | Guinea Pigs | Various durations | Lethality at high concentrations |
This compound's toxicity is attributed to several mechanisms:
- Oxidative Stress : The metabolism of this compound leads to the formation of reactive metabolites that can induce oxidative stress and cellular damage.
- Alkylating Properties : As an alkylating agent, this compound can interact with DNA, potentially leading to mutations and cancer development .
- Glutathione Conjugation : this compound is conjugated with glutathione in the liver, which may deplete glutathione levels in other tissues such as the lungs and uterus, contributing to its toxic effects .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Occupational Exposure : A case study involving workers exposed to this compound showed increased reports of neurological symptoms, including headaches and dizziness, correlating with high exposure levels.
- Animal Models : In a study involving pregnant mice exposed to this compound during gestation days 6-15, a significant increase in skeletal malformations was noted in offspring compared to controls .
Q & A
Basic Research Questions
Q. What are the primary laboratory synthesis methods for chloroethane, and how do they differ in selectivity and yield?
this compound is commonly synthesized via the reaction of HCl with ethene (C₂H₄) using acid catalysis. This method is preferred due to its high selectivity for monohalogenation and scalability . Alternative routes, such as hydrochlorination of ethanol, may produce byproducts like diethyl ether, reducing yield. Researchers should optimize temperature (typically 30–50°C) and catalyst concentration (e.g., AlCl₃) to minimize side reactions. Gas chromatography (GC) and NMR are recommended for purity validation.
Q. What are the established mechanisms underlying this compound’s acute and chronic toxicity?
this compound acts as a weak alkylating agent, disrupting cellular macromolecules like DNA and proteins. Acute exposure primarily affects the central nervous system, causing dizziness or unconsciousness via lipid membrane interactions . Chronic toxicity studies in rodents suggest hepatic and renal damage due to glutathione depletion and oxidative stress . Methodologically, in vitro assays (e.g., comet assays for DNA damage) and in vivo models (e.g., murine exposure chambers) are critical for mechanistic studies.
Q. How does this compound behave in environmental matrices, and what analytical methods detect its degradation?
this compound volatilizes rapidly from water and soil, with a half-life of ~40 days in air due to hydroxyl radical reactions . Groundwater contamination requires headspace GC or purge-and-trap GC/MS for detection at ppm levels . Aerobic remediation (e.g., bioaugmentation with Pseudomonas spp.) enhances degradation rates by 41% compared to anaerobic systems, as shown in column studies .
Advanced Research Questions
Q. How do reaction kinetics of this compound with atomic chlorine (Cl) and hydrogen (H) vary with temperature and pressure?
Rate constants for Cl + this compound reactions exhibit non-Arrhenius behavior, increasing at low temperatures (200–400 K) due to tunneling effects but decreasing above 500 K . Shock-tube studies (900–1650 K, 0.8–3.2 atm) reveal that pyrolysis follows a radical chain mechanism, with C-Cl bond cleavage as the rate-limiting step . Researchers should employ resonance fluorescence or IR absorption for real-time kinetic monitoring.
Q. What species-specific differences in this compound metabolism explain its carcinogenic potential in mice but not rats?
Physiologically based pharmacokinetic (PBPK) models show mice exhibit higher glutathione-S-transferase (GST) activity, producing more genotoxic S-conjugates, whereas rats prioritize cytochrome P-450 oxidation to less harmful acetaldehyde . Interspecies extrapolation requires quantifying GST isoforms (e.g., mGSTA1-1) and modeling tissue-specific metabolic fluxes.
Q. How can contradictory carcinogenicity classifications of this compound among regulatory agencies be resolved?
NIOSH recommends treating this compound as a potential carcinogen based on rodent tumors , while IARC deems it unclassifiable due to insufficient human data . Harmonizing these requires multi-omics approaches (e.g., transcriptomics of exposed human cell lines) and comparative dose-response modeling across species.
Q. What role does this compound play as an inhibitor in ethylene epoxidation, and how does its efficacy compare to other chlorinated ethanes?
this compound irreversibly adsorbs onto silver catalysts, blocking active sites and reducing ethylene oxide yields. At 0.25 ppm, tetrathis compound (C₂Cl₄) is 30% more effective than this compound due to stronger Cl-Ag interactions . Researchers should use X-ray photoelectron spectroscopy (XPS) to map surface chlorine distribution and correlate with catalytic activity.
Q. What statistical and experimental designs are optimal for evaluating this compound remediation strategies in contaminated groundwater?
Up-flow aerobic column reactors paired with T-tests (α=0.05) effectively quantify degradation efficiency. Time-series analysis of this compound concentration gradients (e.g., via GC port sampling) should account for microbial community shifts using 16S rRNA sequencing .
Properties
IUPAC Name |
chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020302 | |
Record name | Chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethane, chloro- | |
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Record name | Ethyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
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Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
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Boiling Point |
54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
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Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
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Flash Point |
-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl chloride | |
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URL | https://haz-map.com/Agents/59 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/59 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-00-3, 68411-72-3 | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, chloro derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethane, chloro derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-218 °F (NTP, 1992), -138.7 °C, -218 °F | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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